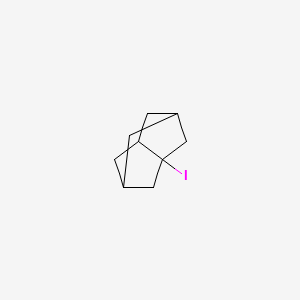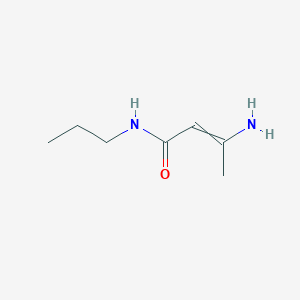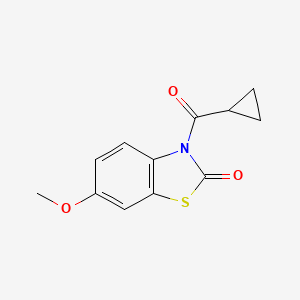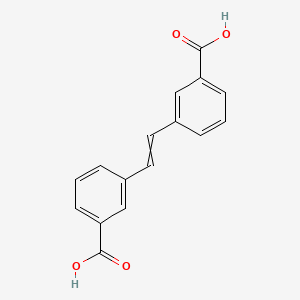![molecular formula C11H21NO2 B14325961 4-[(Cyclohexyloxy)methyl]morpholine CAS No. 110254-45-0](/img/structure/B14325961.png)
4-[(Cyclohexyloxy)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclohexyloxy)methyl]morpholine is an organic compound that features a morpholine ring substituted with a cyclohexyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]morpholine typically involves the reaction of morpholine with cyclohexyloxy methyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the cyclohexyloxy methyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclohexyloxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(Cyclohexyloxy)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(Cyclohexyloxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the cyclohexyloxy methyl group.
4-Methylmorpholine: A derivative with a methyl group instead of the cyclohexyloxy methyl group.
N-Methylmorpholine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness
4-[(Cyclohexyloxy)methyl]morpholine is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct chemical and physical properties compared to its simpler analogs
Propiedades
Número CAS |
110254-45-0 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-(cyclohexyloxymethyl)morpholine |
InChI |
InChI=1S/C11H21NO2/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h11H,1-10H2 |
Clave InChI |
JMMCSHREHDMOFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
methanone](/img/structure/B14325893.png)


![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)



![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)





